![molecular formula C24H25N5O3S B2631176 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031975-70-8](/img/structure/B2631176.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a benzodioxin ring, a phenylpiperazine moiety, and a pyrazinylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the intermediate compound.
Attachment of the Pyrazinylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the compound into different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine and pyrazine-based sulfanyl acetamides. Structural characterization is commonly performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
- Infrared (IR) Spectroscopy : To identify functional groups.
- Mass Spectrometry : For molecular weight determination.
Antidiabetic Potential
Recent studies have indicated that derivatives of the benzodioxin structure, including this compound, exhibit significant α-glucosidase inhibitory activity , suggesting potential use in managing diabetes by slowing carbohydrate absorption in the intestines .
Neuropharmacological Effects
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been explored for their neuropharmacological effects. The interaction of piperazine and pyrazine moieties with neurotransmitter systems indicates potential applications in treating neurological disorders such as anxiety and depression. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain .
Antimicrobial Activity
Research also highlights the antimicrobial properties of benzodioxin derivatives. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .
Case Study 1: Antidiabetic Activity
In a study evaluating various benzodioxin derivatives for their antidiabetic properties, this compound was found to inhibit α-glucosidase with an IC50 value comparable to established antidiabetic drugs. This finding supports its development as a therapeutic option for diabetes management .
Case Study 2: Neuropharmacological Screening
A pharmacological screening assessed the neuroactive properties of compounds containing the benzodioxin scaffold. N-(2,3-dihydro-1,4-benzodioxin) derivatives demonstrated significant anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders through modulation of serotonin pathways .
Comparative Analysis of Related Compounds
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and phenylpiperazine moiety may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The pyrazinylsulfanyl group may also contribute to the compound’s activity by interacting with different cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibitory effects, potential therapeutic applications, and relevant case studies.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. Specifically, the compound has been investigated for its inhibitory activity against:
- Acetylcholinesterase (AChE) : Important in the treatment of Alzheimer's disease.
- Butyrylcholinesterase (BChE) : Also relevant for Alzheimer's and other neurodegenerative disorders.
In a study conducted on similar compounds, it was found that many derivatives exhibited substantial inhibitory activity against AChE and BChE. For instance, certain sulfonamide derivatives were reported to have IC50 values indicating effective inhibition of these enzymes, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Compounds with similar structures have also been screened for antimicrobial activities against various pathogens. While specific data on this compound is limited, related benzodioxane derivatives have shown promising results against bacteria such as Escherichia coli and Staphylococcus aureus .
Study 1: Inhibitory Activity Assessment
In a comparative study of sulfonamide derivatives containing the benzodioxane moiety, researchers synthesized several compounds and tested their inhibitory effects on AChE and BChE. The findings indicated that compounds with the benzodioxane structure exhibited significant inhibition of AChE (IC50 values ranging from 100 to 200 µM) while showing even stronger inhibition against BChE .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes. The results suggested favorable interactions with the active sites of both AChE and BChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c30-22(27-18-6-7-20-21(16-18)32-15-14-31-20)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-4-2-1-3-5-19/h1-9,16H,10-15,17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVBBPAGLWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.